

Application Notes and Protocols for the Hantzsch Synthesis of Substituted 2-Arylpyrroles

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Compound of Interest		
Compound Name:	2-Phenyl-1H-pyrrole	
Cat. No.:	B186535	Get Quote

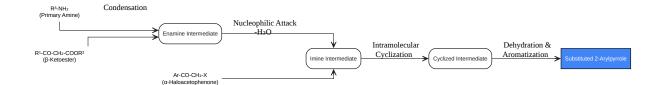
Introduction

The Hantzsch pyrrole synthesis, named after Arthur Rudolf Hantzsch, is a versatile multi-component chemical reaction used to synthesize substituted pyrroles from β -ketoesters, α -haloketones, and ammonia or primary amines.[1] Pyrrole derivatives are of significant interest in medicinal chemistry and materials science due to their presence in a wide array of biologically active natural products and pharmaceuticals.[1][2] This protocol provides a detailed methodology for the synthesis of substituted 2-arylpyrroles via the Hantzsch reaction, including both classical and modern variations.

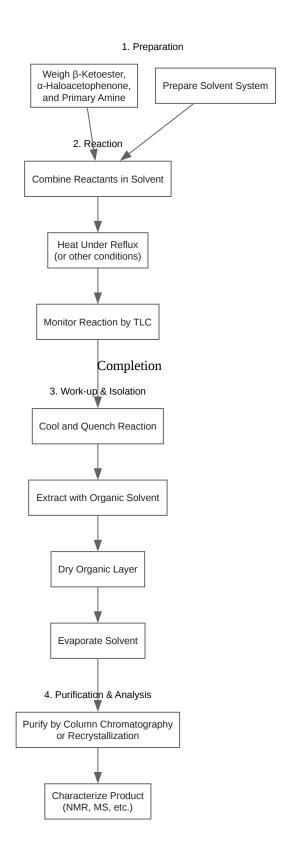
Reaction Mechanism

The generally accepted mechanism for the Hantzsch pyrrole synthesis involves several key steps.[1] It begins with the reaction of a primary amine with a β -ketoester to form an enamine intermediate. This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α -haloketone. The subsequent loss of a water molecule results in the formation of an imine, which then undergoes an intramolecular cyclization. The final step involves the elimination of a hydrogen atom and rearrangement of the double bonds to yield the aromatic pyrrole ring.[1] An alternative pathway has been proposed where the enamine attacks the α -carbon of the α -haloketone in a nucleophilic substitution.[1]









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References

- 1. Hantzsch pyrrole synthesis Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
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